1,2-DICHLOROPROPENE

Description

The exact mass of the compound 1-Propene, 1,2-dichloro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 min water, 2,700 mg/l @ 25 °c.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

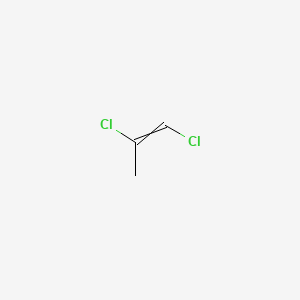

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPKFIWDXDAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060337 | |

| Record name | 1,2-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

75 °C | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2,700 mg/l @ 25 °C. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (air= 1) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 90.8 mm Hg @ 20 °C | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

563-54-2 | |

| Record name | 1-Propene, 1,2-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloropropene (C₃H₄Cl₂) is a chlorinated alkene of significant interest due to its presence as an industrial byproduct and its potential environmental and health impacts. A comprehensive understanding of its chemical and physical properties is paramount for researchers in toxicology, environmental science, and drug development to predict its behavior, devise analytical methods, and assess its potential for biotransformation. This technical guide provides a detailed overview of the core chemical and physical characteristics of this compound, including its isomers, along with relevant experimental protocols and metabolic pathway visualizations.

Chemical and Physical Properties

This compound is a colorless liquid with a chloroform-like odor. It exists as two geometric isomers: (Z)-1,2-dichloropropene (cis) and (E)-1,2-dichloropropene (trans). The majority of its applications and occurrences involve a mixture of these isomers. It is sparingly soluble in water but soluble in many organic solvents.[1]

Table 1: General and Isomer-Specific Properties of this compound

| Property | Value (Mixture/General) | (Z)-Isomer (cis) | (E)-Isomer (trans) |

| IUPAC Name | 1,2-dichloroprop-1-ene | (Z)-1,2-dichloroprop-1-ene | (E)-1,2-dichloroprop-1-ene |

| Synonyms | 1,2-Dichloropropylene | cis-1,2-Dichloropropene | trans-1,2-Dichloropropene |

| CAS Number | 563-54-2 | 6923-20-2 | 7069-38-7 |

| Molecular Formula | C₃H₄Cl₂ | C₃H₄Cl₂ | C₃H₄Cl₂ |

| Molecular Weight | 110.97 g/mol | 110.97 g/mol | 110.97 g/mol |

Table 2: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 75 - 77 °C | at 760 mmHg |

| Melting Point | -112 °C | |

| Density | 1.177 - 1.1818 g/cm³ | at 20 °C |

| Vapor Pressure | 90.8 mmHg | at 25 °C |

| Vapor Density | 3.83 (air = 1) | |

| Water Solubility | ~2700 mg/L | at 25 °C |

| Refractive Index | 1.4471 - 1.454 | at 20 °C |

| Flash Point | 15.7 °C | |

| Henry's Law Constant | 4.91 x 10⁻³ atm·m³/mol | Estimated |

Experimental Protocols

Precise determination of the chemical and physical properties of this compound is crucial for its characterization and for understanding its environmental fate and toxicological profile. Below are detailed methodologies for key analytical experiments.

Determination of this compound in Water by Purge and Trap GC/MS (Based on EPA Method 524.2)

This method is suitable for the quantitative analysis of this compound in aqueous samples.[2]

1. Principle: Volatile organic compounds, including this compound, are purged from a water sample with an inert gas (helium) and trapped on a sorbent material. The trap is then heated, and the desorbed compounds are backflushed into a gas chromatograph (GC) coupled with a mass spectrometer (MS) for separation and detection.

2. Materials and Reagents:

-

Sample Vials: 40 mL screw-cap vials with PTFE-lined silicone septa.

-

Purge and Trap System: Commercially available system with a sparging vessel and a sorbent trap (e.g., Tenax®).

-

Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., DB-624).

-

Reagents: Reagent-grade water, methanol, and analytical standards of this compound (cis and trans isomers) and internal standards/surrogates.

3. Procedure:

-

Sample Collection: Collect water samples in vials, ensuring no headspace. If residual chlorine is present, add a dechlorinating agent. Acidify samples to a pH < 2 with hydrochloric acid for preservation.

-

Purging and Trapping:

-

Introduce a known volume (e.g., 5 mL) of the water sample into the sparging vessel.

-

Add internal standards and surrogates.

-

Purge the sample with helium at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at ambient temperature.

-

The volatile compounds are carried into the sorbent trap.

-

-

Desorption and Analysis:

-

Rapidly heat the trap to desorb the trapped compounds.

-

Backflush the desorbed compounds with helium onto the GC column.

-

Initiate the GC/MS temperature program to separate the components.

-

The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

-

4. Quality Control:

-

Analyze laboratory reagent blanks, field blanks, and fortified matrix spikes to assess for contamination and matrix effects.

-

Monitor the recovery of internal standards and surrogates to ensure proper instrument performance.

Mandatory Visualizations

Metabolic Pathway of Halogenated Alkenes via Glutathione (B108866) Conjugation

The biotransformation of many xenobiotics, including halogenated hydrocarbons like this compound, often proceeds through conjugation with glutathione (GSH). This Phase II metabolic reaction, catalyzed by glutathione S-transferases (GSTs), increases the water solubility of the compound, facilitating its excretion.[3] The resulting glutathione conjugate can be further metabolized to a mercapturic acid.

Caption: General metabolic pathway for xenobiotics like this compound.

Experimental Workflow for GC/MS Analysis of this compound

The following diagram illustrates the key steps in the analytical workflow for determining the concentration of this compound in an environmental sample using Gas Chromatography-Mass Spectrometry (GC/MS).

Caption: Workflow for this compound analysis by GC/MS.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2-dichloropropene, a chlorinated alkene of interest in various chemical and pharmaceutical research and development applications. This document details the core synthetic strategies, with a focus on dehydrochlorination reactions of polychlorinated propanes, and presents available quantitative data and conceptual experimental frameworks.

Dehydrochlorination of 1,2,3-Trichloropropane (B165214)

The most prominent and versatile method for the synthesis of dichloropropenes, including the 1,2-isomer, is the dehydrochlorination of 1,2,3-trichloropropane (TCP). This elimination reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons, forming a double bond. The regioselectivity of this reaction, which dictates the position of the double bond and thus the specific dichloropropene isomer produced, is highly dependent on the reaction conditions, including the base, solvent, and temperature.

While specific protocols favoring the formation of this compound are not extensively detailed in readily available literature, the synthesis of the isomeric 2,3-dichloroprop-1-ene from TCP is well-documented and provides a foundational methodology. An optimized reaction for 2,3-dichloroprop-1-ene involves the use of dilute aqueous sodium hydroxide (B78521) at 50°C, affording a yield of 88%.[1] It is hypothesized that modification of these conditions, such as the use of different bases (e.g., potassium hydroxide, alkoxides), solvents of varying polarity, and a range of temperatures, could influence the regioselectivity of the elimination to favor the formation of this compound.

A Japanese patent further details the synthesis of 2,3-dichloro-1-propene (B165496) from TCP using either caustic soda (sodium hydroxide) or potassium hydroxide in the presence of a phase-transfer catalyst, benzyltriethylammonium chloride.[2] The use of a phase-transfer catalyst suggests a biphasic reaction system, which could also be explored for the synthesis of this compound.

Conceptual Experimental Protocol for Regioselective Dehydrochlorination:

While a specific protocol for this compound is not available, a general procedure for the dehydrochlorination of 1,2,3-trichloropropane can be outlined as a starting point for optimization studies.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe is charged with 1,2,3-trichloropropane and a suitable solvent.

-

Reagent Addition: A solution of the chosen base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) in the same or a miscible solvent is added dropwise to the stirred solution of TCP at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of dichloropropene isomers.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the organic phase is separated. The crude product is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation to isolate the this compound isomer.

Logical Relationship of TCP Dehydrochlorination:

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 1,2-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of 1,2-dichloropropene (C₃H₄Cl₂). It delves into the geometric isomerism exhibited by this compound, detailing the distinct properties of the (E) and (Z) isomers. This document includes a summary of their physical and spectroscopic properties, alongside a foundational understanding of their structural characteristics. A diagrammatic representation of the stereoisomeric relationship is provided to facilitate clear comprehension.

Molecular Structure of this compound

This compound is a chlorinated alkene with the chemical formula C₃H₄Cl₂.[1][2] Its structure consists of a three-carbon propylene (B89431) chain with a double bond between the first and second carbon atoms (C1 and C2). A chlorine atom is attached to both C1 and C2.

The presence of the carbon-carbon double bond results in a planar geometry around these two carbon atoms, with restricted rotation. This restriction is the basis for the stereoisomerism observed in this molecule. Unlike its saturated analogue, 1,2-dichloropropane (B32752), which possesses a chiral center at the second carbon and exhibits optical isomerism, the stereoisomerism in this compound is primarily geometric.[3][4]

Stereoisomers of this compound

Due to the restricted rotation around the C=C double bond and the presence of different substituents on each of the doubly bonded carbons, this compound exists as two geometric isomers: (E)-1,2-dichloropropene and (Z)-1,2-dichloropropene.[2] These isomers are also referred to as trans and cis isomers, respectively.

-

(Z)-1,2-Dichloropropene (cis-isomer): In this isomer, the two chlorine atoms are on the same side of the double bond.

-

(E)-1,2-Dichloropropene (trans-isomer): In this isomer, the two chlorine atoms are on opposite sides of the double bond.

The relationship between these two stereoisomers can be visualized as follows:

References

An In-depth Technical Guide to 1,2-Dichloropropene: Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloropropene, a chlorinated alkene of significant industrial and research interest, exists as a mixture of (E)- and (Z)- stereoisomers. This technical guide provides a comprehensive overview of its IUPAC nomenclature, common synonyms, and key chemical and physical properties. Detailed experimental protocols for its synthesis via the dehydrochlorination of 1,2,3-trichloropropane (B165214) and subsequent purification by fractional distillation are presented. Furthermore, this document delves into the spectral characteristics of this compound, including an analysis of its 1H and 13C NMR spectra and its mass spectrometric fragmentation pattern. The guide also explores the current understanding of its metabolism, highlighting the roles of cytochrome P450 and glutathione (B108866) conjugation in its biotransformation and the potential for reactive intermediate formation. Finally, the genotoxic potential and broader biological implications are discussed, providing a crucial resource for professionals in the fields of chemistry, toxicology, and drug development.

IUPAC Nomenclature and Common Synonyms

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1,2-dichloro-1-propene . Due to the presence of a double bond with different substituents on each carbon, this compound exists as two geometric isomers:

-

(Z)-1,2-dichloroprop-1-ene : The isomer where the highest priority groups on each carbon of the double bond are on the same side.

-

(E)-1,2-dichloroprop-1-ene : The isomer where the highest priority groups on each carbon of the double bond are on opposite sides.

In addition to its formal IUPAC name, this compound is known by several common synonyms and trade names. These are often found in older literature and commercial contexts.

| Synonym | Notes |

| 1,2-Dichloropropylene | A commonly used alternative chemical name. |

| Allylene dichloride | An older, less specific name. |

| Dichlor | A shortened, informal name. |

| Dichlorpropen-gemisch | German term for dichloropropene mixture. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and in the design of experimental studies. The properties can vary slightly between the (E)- and (Z)-isomers.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂ | |

| Molecular Weight | 110.97 g/mol | |

| CAS Number | 563-54-2 (for the mixture of isomers) | |

| 6923-20-2 (for (Z)-isomer) | [1] | |

| 7069-38-7 (for (E)-isomer) | ||

| Appearance | Colorless liquid | |

| Boiling Point | ~75-77 °C | |

| Density | ~1.17 - 1.18 g/cm³ at 20 °C | |

| Refractive Index | ~1.447 - 1.454 at 20 °C | |

| Solubility in Water | ~2,700 mg/L at 25 °C | |

| Vapor Pressure | ~90.8 mmHg at 25 °C | |

| Vapor Density | ~3.83 (air = 1) |

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 1,2,3-Trichloropropane

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1,2,3-trichloropropane. This reaction typically yields a mixture of dichloropropene isomers.

Materials:

-

1,2,3-trichloropropane

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Reaction flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of NaOH or KOH in water is placed in the reaction flask.

-

The phase-transfer catalyst is added to the flask.

-

The mixture is heated to a specified temperature (e.g., 50 °C) with stirring.[2]

-

1,2,3-trichloropropane is added dropwise from the dropping funnel over a period of time.

-

The reaction is allowed to proceed under reflux for several hours.

-

After cooling, the organic layer is separated using a separatory funnel.

-

The organic layer is washed with water and then dried over an anhydrous drying agent.

-

The resulting crude product is a mixture of dichloropropene isomers and is purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to separate the mixture of dichloropropene isomers from any unreacted starting material and other byproducts.[3][4]

Apparatus:

-

A distillation flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A condenser

-

A receiving flask (a "pig" adapter can be used for collecting multiple fractions)[4]

-

A thermometer and adapter

-

Heating mantle

Procedure:

-

The crude dichloropropene mixture is placed in the distillation flask with boiling chips.

-

The fractional distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The mixture is heated gently.

-

The temperature is monitored closely. Fractions are collected based on their boiling points.

-

The purity of the collected fractions should be assessed by a suitable analytical method, such as gas chromatography (GC).

Spectral Analysis

1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for distinguishing between the (E)- and (Z)-isomers.

1H NMR:

-

Methyl Group (CH₃): A singlet or a narrow multiplet is expected for the methyl protons.

-

Vinylic Proton (=CH): A singlet or a narrow multiplet is expected for the vinylic proton. The chemical shift of this proton will differ between the (E)- and (Z)-isomers due to the different anisotropic effects of the chlorine atoms.

13C NMR:

-

Methyl Carbon (CH₃): A signal for the methyl carbon.

-

Vinylic Carbons (=C-Cl and =C(Cl)-): Two distinct signals for the two vinylic carbons. The chemical shifts will be influenced by the electronegativity of the attached chlorine atoms.

Precise chemical shifts and coupling constants can be influenced by the solvent and the specific isomer.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern that is useful for its identification.

-

Molecular Ion Peak ([M]+): The molecular ion peak will appear as a cluster of peaks due to the isotopic abundance of chlorine (35Cl and 37Cl). For a molecule with two chlorine atoms, peaks will be observed at m/z corresponding to [C₃H₄35Cl₂]+, [C₃H₄35Cl37Cl]+, and [C₃H₄37Cl₂]+, with relative intensities of approximately 9:6:1.[5]

-

Major Fragment Ions:

-

Loss of a chlorine atom ([M-Cl]+) is a common fragmentation pathway.

-

Loss of a methyl group ([M-CH₃]+).

-

Cleavage of the C-C single bond.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in this compound.

-

C=C Stretch: An absorption band in the region of 1600-1680 cm-1.

-

=C-H Stretch: An absorption band above 3000 cm-1.

-

C-H Stretch (methyl): Absorption bands in the region of 2850-3000 cm-1.

-

C-Cl Stretch: Strong absorption bands in the fingerprint region, typically between 600-800 cm-1.[6]

Biological Significance and Signaling Pathways

The biological effects of this compound are an area of active research, with much of the current understanding extrapolated from studies on related chlorinated hydrocarbons like 1,2-dichloropropane (B32752) and 1,3-dichloropropene (B49464).

Metabolism

The metabolism of this compound is believed to proceed through two primary pathways:

-

Cytochrome P450 (CYP) Oxidation: The double bond of this compound is susceptible to oxidation by cytochrome P450 enzymes, potentially forming a reactive epoxide intermediate. This epoxide is an electrophilic species that can react with cellular nucleophiles, including DNA and proteins. For the related compound 1,3-dichloropropene, CYP-dependent biotransformation is known to lead to toxic metabolites.[7]

-

Glutathione (GSH) Conjugation: this compound can be conjugated with glutathione, a key cellular antioxidant, in a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). This is generally a detoxification pathway, leading to the formation of mercapturic acids that are excreted in the urine.[8] However, the initial glutathione conjugate can sometimes be further metabolized to reactive species.

Genotoxicity

The formation of reactive intermediates during the metabolism of this compound raises concerns about its genotoxic potential. Epoxides, for instance, can form adducts with DNA bases, leading to mutations if not properly repaired. Studies on the related compound 1,3-dichloropropene have shown it to be genotoxic, causing DNA damage.[7][9] While specific data for this compound is less abundant, its structural similarity suggests a comparable risk.

Conclusion

This compound is a compound with a well-defined chemical identity but a biological profile that is still under active investigation. For researchers and professionals in drug development and toxicology, a clear understanding of its nomenclature, properties, and potential metabolic fate is crucial for safe handling and for interpreting experimental results. The provided experimental protocols offer a starting point for the synthesis and purification of this compound for research purposes. The discussion of its metabolism and genotoxicity, while drawing on data from related compounds, highlights the need for further specific research into the biological activities and potential signaling pathways affected by this compound. This guide serves as a foundational document to support these ongoing research efforts.

References

- 1. This compound | C3H4Cl2 | CID 5463459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to 1,2-Dichloropropene: Identifiers, Analysis, and Biological Interactions

This technical guide provides an in-depth overview of 1,2-dichloropropene, a volatile organic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identifiers, analytical methodologies, and relevant biological pathways.

Core Identifiers and Properties

This compound is a chlorinated alkene with the chemical formula C₃H₄Cl₂. It exists as a mixture of (E)- and (Z)- stereoisomers. The general CAS Registry Number for the isomeric mixture is 563-54-2.[1] Key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | 1,2-dichloroprop-1-ene |

| CAS Registry Number | 563-54-2 (for isomeric mixture) |

| Chemical Formula | C₃H₄Cl₂ |

| Molecular Weight | 110.97 g/mol |

| PubChem CID | 11243 |

| EC Number | 209-253-9 |

| InChI Key | PPKPKFIWDXDAGC-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the analysis and synthesis of this compound are crucial for reproducible research. This section outlines a standard analytical procedure for its detection in aqueous samples and a representative synthetic route.

Analytical Protocol: EPA Method 524.2 for Water Samples

The United States Environmental Protection Agency (EPA) Method 524.2 is a widely used procedure for the determination of purgeable organic compounds, including this compound, in drinking water.[2] The method utilizes a purge and trap system coupled with gas chromatography-mass spectrometry (GC/MS).[2]

Objective: To quantitatively determine the concentration of this compound in an aqueous sample.

Principle: An inert gas is bubbled through a water sample, purging the volatile this compound onto a sorbent trap. The trap is then heated, and the analyte is desorbed into a gas chromatograph, where it is separated from other components before being detected by a mass spectrometer.

Materials and Equipment:

-

Purge and trap concentrator

-

Gas chromatograph with a capillary column (e.g., DB-VRX or equivalent)

-

Mass spectrometer detector

-

40 mL screw-cap vials with PTFE-faced silicone septa

-

Volumetric flasks and microsyringes

-

Reagent-grade water

-

Methanol (B129727) (purge and trap grade)

-

Standard solutions of this compound and internal standards (e.g., fluorobenzene)

-

Ascorbic acid and hydrochloric acid for sample preservation

Procedure:

-

Sample Collection and Preservation: Collect water samples in 40 mL vials. To inhibit bacterial degradation and remove residual chlorine, add a dechlorinating agent like ascorbic acid. Acidify the sample to a pH < 2 with 1:1 hydrochloric acid.[3] Ensure no headspace is present in the vial.

-

Calibration: Prepare a series of calibration standards by diluting a stock solution of this compound in methanol and then spiking these into reagent water. The concentration range should bracket the expected sample concentrations. Analyze these standards using the same procedure as the samples to generate a calibration curve.

-

Sample Preparation: For each analysis, use a 25 mL water sample. Spike the sample with internal standards just before analysis.

-

Purge and Trap: Place the sample in the purging chamber, heated to 40-45°C. Purge with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes. The volatile this compound is trapped on a sorbent trap (e.g., containing Tenax, silica (B1680970) gel, and charcoal).

-

Desorption and GC/MS Analysis: After purging, the trap is rapidly heated (e.g., to 245°C) and backflushed with the carrier gas to transfer the analyte to the GC column. The GC oven temperature is programmed to separate the components of the sample mixture. A typical program starts at 35°C, holds for a few minutes, and then ramps up to around 200°C. The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect and quantify this compound.

Quality Control:

-

Analyze a laboratory reagent blank daily to check for contamination.

-

Analyze a laboratory fortified blank to verify the accuracy of the method.

-

Determine the method detection limit (MDL) for this compound.

Synthetic Protocol: Dehydrochlorination of 1,2,3-Trichloropropane (B165214)

A common synthetic route to dichloropropenes is through the dehydrochlorination of trichloropropanes.[4] This example describes the synthesis of 2,3-dichloropropene from 1,2,3-trichloropropane, which can be adapted for this compound.

Objective: To synthesize 2,3-dichloropropene from 1,2,3-trichloropropane.

Principle: A strong base is used to eliminate a molecule of hydrogen chloride from 1,2,3-trichloropropane, resulting in the formation of a double bond and yielding 2,3-dichloropropene.

Materials and Equipment:

-

1,2,3-trichloropropane (TCP)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trichloropropane with a dilute aqueous solution of sodium hydroxide. A phase-transfer catalyst can be added to improve the reaction rate between the aqueous and organic phases.

-

Reaction: Heat the mixture with stirring. A temperature of around 50°C is typically sufficient.[5] Monitor the reaction progress using a suitable analytical technique, such as gas chromatography.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the 2,3-dichloropropene will separate from the aqueous layer.

-

Purification: Wash the organic layer with water to remove any remaining base and salts. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Isolation: Isolate the final product by distillation. The fraction corresponding to the boiling point of 2,3-dichloropropene is collected.

Visualizations

The following diagrams illustrate key relationships and processes related to this compound.

Caption: Hierarchy of identifiers for this compound.

Caption: Workflow for analyzing this compound in water.

Caption: Glutathione conjugation pathway for dichloropropanes.

Note: The metabolic pathway shown is based on studies of the closely related compound 1,2-dichloropropane, as specific detailed pathways for this compound are less documented. This pathway is a critical route for the detoxification and bioactivation of halogenated hydrocarbons.[6][7][8] The metabolism of 1,2-dichloropropane involves conjugation with glutathione (GSH), which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[6][7] This initial conjugate is then further processed to form a mercapturic acid, which is ultimately excreted from the body.[9][10]

References

- 1. epa.gov [epa.gov]

- 2. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. legacy.azdeq.gov [legacy.azdeq.gov]

- 4. epa.gov [epa.gov]

- 5. Regioselective Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane and Its Synthetic Transformations | Chemické listy [w.chemicke-listy.cz]

- 6. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dichloropropene

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2-dichloropropene. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines expected spectroscopic values, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound (C₃H₄Cl₂) is a chlorinated alkene that exists as two geometric isomers: (Z)-1,2-dichloropropene (cis) and (E)-1,2-dichloropropene (trans). The presence of both sp² and sp³ hybridized carbons and chlorine atoms gives rise to distinct spectroscopic features that are invaluable for its identification and characterization.

| Property | Value |

| Molecular Formula | C₃H₄Cl₂ |

| Molecular Weight | 110.97 g/mol [1] |

| CAS Number | 563-54-2 (for the mixture of isomers)[1] |

Spectroscopic Data

The following sections present the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound. While mass spectrometry data is available for the isomeric mixture, specific experimental NMR and IR data for each isomer are best sourced from dedicated databases like the Spectral Database for Organic Compounds (SDBS). The NMR and IR data presented here are based on established principles of spectroscopy and represent expected values.

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. A key feature is the isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in M, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1.[2] The data below is for the mixture of isomers as provided by the NIST Mass Spectrometry Data Center.[1]

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 39 | 35.7 | [C₃H₃]⁺ |

| 49 | 14.3 | [CH₂Cl]⁺ |

| 74 | 32.1 | [C₃H₃Cl]⁺ |

| 75 | 100.0 (Base Peak) | [C₃H₄Cl]⁺ |

| 77 | 32.1 | [C₃H₄³⁷Cl]⁺ |

| 110 | 39.3 | [C₃H₄³⁵Cl₂]⁺ (M⁺) |

| 112 | 25.0 | [C₃H₄³⁵Cl³⁷Cl]⁺ (M+2) |

| 114 | 3.6 | [C₃H₄³⁷Cl₂]⁺ (M+4) |

The ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound are expected to be different due to the different spatial arrangements of the atoms.

¹H NMR Spectroscopy

-

(Z)-1,2-Dichloropropene (cis): Three distinct proton signals are expected: one for the vinylic proton and two for the methyl protons, which would be a singlet.

-

(E)-1,2-Dichloropropene (trans): Similarly, three distinct proton signals are expected. The chemical shifts will differ from the cis isomer.

Table 2: Predicted ¹H NMR Data for this compound

| Isomer | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| (Z)-isomer | =CH-Cl | 6.0 - 6.5 | Singlet |

| -CH₃ | 2.2 - 2.5 | Singlet | |

| (E)-isomer | =CH-Cl | 6.0 - 6.5 | Singlet |

| -CH₃ | 2.0 - 2.3 | Singlet |

¹³C NMR Spectroscopy

Both isomers are expected to show three distinct signals in the ¹³C NMR spectrum, corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the methyl group.

Table 3: Predicted ¹³C NMR Data for this compound

| Isomer | Carbon Assignment | Predicted Chemical Shift (ppm) |

| (Z)-isomer | C=C-Cl | 125 - 135 |

| C=C(Cl)CH₃ | 115 - 125 | |

| -CH₃ | 20 - 30 | |

| (E)-isomer | C=C-Cl | 125 - 135 |

| C=C(Cl)CH₃ | 115 - 125 | |

| -CH₃ | 20 - 30 |

The IR spectra of the cis and trans isomers will show characteristic absorptions for the C=C, C-H, and C-Cl bonds. The fingerprint region (below 1500 cm⁻¹) will be distinct for each isomer.

Table 4: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (sp²) | 3100 - 3000 |

| C-H stretch (sp³) | 3000 - 2850 |

| C=C stretch | 1650 - 1600 |

| C-H bend | 1470 - 1350 |

| C-Cl stretch | 850 - 550 |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a volatile liquid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are present.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine, and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

-

Sample Preparation (Neat Liquid):

-

Place a drop of the this compound sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

-

The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

Ionization is typically achieved by electron impact (EI).

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis.

References

Historical Applications of 1,2-Dichloropropane as a Soil Fumigant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical applications of 1,2-dichloropropane (B32752) as a soil fumigant. It covers its primary use as a component of nematicidal formulations, the quantitative aspects of its application, detailed experimental protocols for its analysis, and its environmental fate. This document is intended to serve as a comprehensive resource for researchers and professionals in related fields.

Introduction to 1,2-Dichloropropane as a Soil Fumigant

1,2-Dichloropropane, a colorless, flammable liquid, was historically used as a key active ingredient in soil fumigants to control nematodes and other soil-borne pests.[1][2] Its primary application was as a component of the fumigant mixture known as D-D, which also contained 1,3-dichloropropene.[3][4] The use of 1,2-dichloropropane as a soil fumigant began in the 1940s and was widespread in agriculture for several decades.[5] However, due to concerns about groundwater contamination, its registration for agricultural use in the United States was discontinued (B1498344) in the 1980s, with the final registration ending in 1989.[6][7]

Quantitative Data on Historical Use

The following tables summarize the quantitative data available on the historical production, application, and environmental levels of 1,2-dichloropropane.

Table 1: Historical Production and Application of 1,2-Dichloropropane

| Parameter | Value | Geographic Region/Time Period | Reference |

| U.S. Production (1980–1984) | 59.8–77 million pounds | United States | [7] |

| Global Production (2001) | ~350 kilotonnes | Global | [7] |

| Concentration in D-D Mixture | 19% - 28% by weight | Not Specified | [8] |

| Typical Application Rate of D-D Mixture | 200 to 400 kg/ha | Not Specified | [6] |

| Estimated 1,2-Dichloropropane Input from D-D | 40-160 kg/ha | Not Specified | [6] |

| Historical Application Rate of D-D (in conjunction with DBCP) | 40-60 gallons per acre every 3-5 years | Not Specified | [2] |

Table 2: Environmental Concentrations of 1,2-Dichloropropane

| Medium | Concentration | Location/Notes | Reference |

| Groundwater | Up to 440 µg/L (well water), Up to 51 µg/L (groundwater) | United States | [8] |

| Groundwater | Up to 160 µg/L (well water) | Netherlands | [8] |

| Groundwater | 12.2 ppb | Agricultural field in California | [7] |

| Groundwater | ~1 part per billion (ppb) in 1.4% of supplies | Nationwide survey, United States | [8] |

| Groundwater | 21 ppb (highest amount in survey) | Nationwide survey, United States | [8] |

| Soil | Half-life of 52 days (mean dissipation rate of 0.013 day⁻¹) | Clay and sandy soils | [7] |

| Soil | Half-lives of 12 to 100 days (four times longer than 1,3-dichloropropenes) | Sealed glass containers | [9] |

Experimental Protocols

Soil Fumigation Application (Reconstructed from Historical Practices)

Historically, 1,2-dichloropropane was applied as part of the D-D mixture. The following is a generalized protocol reconstructed from historical descriptions of soil fumigation practices.

Objective: To apply a 1,2-dichloropropane-containing fumigant to soil for the control of nematodes.

Materials:

-

D-D soil fumigant (containing 1,2-dichloropropane and 1,3-dichloropropene)

-

Tractor-mounted chisel plow or shank applicator

-

Pressurized fluid system for fumigant delivery

-

Soil sealing equipment (e.g., roller or cultipacker)

-

Personal Protective Equipment (PPE) as specified by the product label

Procedure:

-

Soil Preparation: The soil should be in a loose, friable condition, free of large clods and undecomposed organic matter. Tillage to the desired depth of fumigation (typically 8-12 inches) is necessary. Soil moisture should be adequate for seed germination.

-

Application: The fumigant is injected into the soil using a chisel plow or shank applicator to a depth of 8 to 10 inches. Shanks should be spaced no more than 12 inches apart to ensure even distribution.

-

Sealing: Immediately following injection, the soil surface must be sealed to prevent the rapid escape of the volatile fumigant. This is typically achieved by compacting the soil with a roller or cultipacker.

-

Exposure Period: The treated soil should remain undisturbed for a period of approximately two weeks to allow the fumigant to diffuse through the soil and exert its nematicidal effect.

-

Aeration: After the exposure period, the soil should be tilled one or more times to facilitate the aeration and dissipation of any remaining fumigant before planting.

Analysis of 1,2-Dichloropropane Residues in Soil

The following protocol for the determination of 1,2-dichloropropane residues in soil is based on methods described in historical and regulatory documents.[6][10]

Objective: To quantify the concentration of 1,2-dichloropropane in a soil sample.

Materials:

-

Soil sample

-

Distilled, deionized water

-

Internal standard (e.g., 2-bromo-1-chloropropane (B110360) in methanol)

-

Vortex mixer

-

Centrifuge

-

Purge and trap system

-

Gas chromatograph with a mass selective detector (GC/MS)

-

Capillary column (e.g., DB-VRX)

Procedure:

-

Extraction: a. Weigh 5.0 g of the soil sample into a vial. b. Add 10.0 mL of methanol. c. Vortex the mixture for 15 seconds. d. Centrifuge the sample at 2,500 rpm for 3 minutes to separate the soil and the extract.

-

Sample Preparation for Analysis: a. Take a 25.0-µL aliquot of the methanol extract and dilute it with 25.0 mL of water. b. Fortify the diluted extract with the internal standard.

-

Purge and Trap: a. Sparge the aqueous sample with helium to purge the volatile 1,2-dichloropropane. b. Capture the purged analytes on a sorbent-containing trap. c. After purging, heat the trap and back-flush with helium to transfer the analytes to the GC injection port.

-

GC/MS Analysis: a. GC Conditions (Example):

- Injector Temperature: 200°C

- Column: J&W Scientific DB-VRX (0.25 mm x 30 m, 1.4 µm film thickness)

- Oven Program: 35°C (hold for 1.0 min), ramp at 9°C/min to 140°C (hold for 0.10 min), ramp at 20°C/min to 210°C (hold for 2.0 min).[10] b. MSD Conditions (Example):

- Ionization: Electron impact

- Mode: Selected Ion Monitoring (SIM)

- Quantitation and confirmation ions specific to 1,2-dichloropropane are monitored.

-

Quantification: The concentration of 1,2-dichloropropane in the soil sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Signaling Pathways and Mechanisms

Nematicidal Mechanism of Action (Proposed)

The precise molecular mechanism of nematicidal action for 1,2-dichloropropane is not well-elucidated in the available literature. However, it is generally understood to exert a direct toxic effect on the organs of nematodes.[4] Halogenated hydrocarbons, as a class, are known to be neurotoxins. It is plausible that 1,2-dichloropropane disrupts nerve function in nematodes, leading to paralysis and death. The lipophilic nature of the compound would facilitate its penetration through the nematode's cuticle and into its tissues.

Caption: Proposed mechanism of nematicidal action for 1,2-dichloropropane.

Environmental Degradation Pathway

In the soil, 1,2-dichloropropane can undergo both abiotic and biotic degradation. The primary degradation pathways include hydrolysis and biodegradation by soil microorganisms.

Caption: Environmental degradation pathways of 1,2-dichloropropane in soil.

Conclusion

1,2-Dichloropropane played a significant role in agricultural pest management as a soil fumigant for several decades. Its history highlights the evolution of pesticide use and the increasing awareness of the environmental impact of such chemicals. While its use in agriculture has been discontinued in many regions due to its persistence and potential for groundwater contamination, a thorough understanding of its historical application, analytical methodologies, and environmental fate remains crucial for environmental monitoring, remediation of contaminated sites, and the development of safer alternatives in modern agriculture.

References

- 1. pomerix.com [pomerix.com]

- 2. aquilogic.com [aquilogic.com]

- 3. D-D (Ref: ENT 8420) [sitem.herts.ac.uk]

- 4. 1,2-dichloropropane (Ref: ENT 15406 ) [sitem.herts.ac.uk]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Industrial Production and Byproducts of 1,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial production methods for 1,2-dichloropropane (B32752), detailing the chemical processes, reaction conditions, and the resulting byproducts. The information is intended to support research, development, and safety assessment activities related to this compound.

Introduction to 1,2-Dichloropropane

1,2-Dichloropropane (PDC), also known as propylene (B89431) dichloride, is a colorless, flammable liquid with a chloroform-like odor.[1] It is primarily generated as a byproduct in large-scale chemical manufacturing processes. While its use as a solvent, fumigant, and paint stripper has declined, it remains an important chemical intermediate in the synthesis of other chlorinated compounds.[1][2]

Industrial Production Methods

There are two main industrial routes that account for the majority of 1,2-dichloropropane production: as a byproduct in the manufacture of propylene oxide via the chlorohydrin process, and as a co-product in the high-temperature chlorination of propylene for allyl chloride synthesis.[3][4]

Propylene Oxide Production (Chlorohydrin Process)

The chlorohydrin process is a major industrial route for the production of propylene oxide. In this process, 1,2-dichloropropane is a significant byproduct.[3][5] The process involves two main stages: the formation of propylene chlorohydrin and its subsequent dehydrochlorination.

The formation of 1,2-dichloropropane occurs as a side reaction during the chlorohydrination step, where propylene reacts with chlorine in the gas phase.[6] To favor the formation of propylene chlorohydrin, the reaction is typically carried out in a bubble column reactor at temperatures below 50-60°C and a pressure of 1.5 bar.[6][7]

Key Byproducts of the Chlorohydrin Process:

-

1,2-Dichloropropane: The primary byproduct from the direct chlorination of propylene.

-

Dichloropropanols: Formed from allyl chloride, which is also a minor byproduct.[6]

-

Dichloroisopropyl ethers: Result from the reaction of the chloronium intermediate with propylene chlorohydrin.[6][7]

The overall selectivity of the reaction to propylene chlorohydrin isomers is approximately 90-95%.[6]

High-Temperature Chlorination of Propylene

This process is the primary industrial method for producing allyl chloride, and 1,2-dichloropropane is a notable byproduct.[3][8] The reaction involves the high-temperature chlorination of propylene. The operating conditions are typically around 425-550°C.[8][9]

Key Byproducts of High-Temperature Propylene Chlorination:

-

1,3-Dichloropropene [8]

-

2-Chloropropene [8]

-

Hydrogen Chloride [8]

-

Carbon (soot): Can be formed at higher temperatures (e.g., above 485°C).[10]

It is noteworthy that at lower temperatures (100-350°C), the chlorination of propylene can be directed to predominantly form 1,2-dichloropropane.[11]

Quantitative Data on Production and Byproducts

The following tables summarize quantitative data related to the industrial production of 1,2-dichloropropane.

Table 1: Process Conditions and Product Distribution in Propylene Chlorination

| Process | Temperature (°C) | Pressure | Key Products | Key Byproducts | Reference |

| High-Temperature Chlorination | 425 - 550 | 70 psia | Allyl Chloride | 1,2-Dichloropropane, 1,3-Dichloropropene, 2-Chloropropene, HCl | [8][9] |

| Lower-Temperature Chlorination | 100 - 350 | - | 1,2-Dichloropropane | Allyl Chloride, Isopropyl Chloride | [11] |

| Chlorohydrin Process | < 50 - 60 | 1.5 bar | Propylene Chlorohydrin | 1,2-Dichloropropane, Dichloropropanols, Dichloroisopropyl ethers | [6][7] |

Table 2: Example Composition of Product Streams

| Production Process | Component | Concentration | Reference |

| High-Temperature Chlorination (Condensate) | Allyl Chloride | 78% | [11] |

| Isopropyl Chloride | 16% | [11] | |

| Dichloropropane | 1% | [11] | |

| Propylene | 3% | [11] | |

| Hydrogen Chloride | 2% | [11] | |

| Propylene Oxide Byproducts (Organic Phase) | 1,2-Dichloropropane | 50-90% | [12] |

Experimental Protocols

Synthesis of 1,2-Dichloropropane (Laboratory Scale)

This protocol describes the synthesis of 1,2-dichloropropane from propylene using a copper chloride catalyst system.[13]

Materials:

-

Copper(II) chloride (CuCl₂)

-

Copper(I) chloride (CuCl)

-

Sodium chloride (NaCl)

-

Propylene

-

Parr reactor

-

Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

-

Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

-

Prepare a solution of CuCl₂ (0.71 mol/kg), CuCl (0.71 mol/kg), and NaCl (2.76 mol/kg).

-

Heat the solution in a Parr reactor under propylene pressure to 150°C for 15 minutes.

-

Depressurize the reactor into a bubbler trap at 0°C to capture volatile compounds.

-

After cooling, open the reactor and extract the solution three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analyze the organic extracts using a gas chromatograph equipped with a mass spectrometer to identify and quantify 1,2-dichloropropane and other products.

Analytical Quantification of 1,2-Dichloropropane

The primary analytical technique for the quantification of 1,2-dichloropropane is Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column suitable for separating halogenated compounds.

-

Mass Spectrometer (MS), preferably operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous samples, add a known amount of a suitable internal standard (e.g., 1,2-dichloropropane-d6) to the sample.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

The extract can then be analyzed directly or after a derivatization step to improve volatility and sensitivity.

Headspace GC-MS Analysis:

-

Place a known amount of the sample into a headspace vial. The addition of salt (e.g., NaCl) can enhance the volatility of the analyte.

-

Add an internal standard for quantification.

-

Heat the vial to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

Automatically inject a sample of the headspace gas into the GC-MS system for analysis.

Visualizations of Production Pathways

Caption: High-Temperature Chlorination of Propylene Pathway.

Caption: Propylene Oxide Production via the Chlorohydrin Process.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. globallcadataaccess.org [globallcadataaccess.org]

- 9. scribd.com [scribd.com]

- 10. Chlorination Of Propylene - Industrial Professionals - Cheresources.com Community [cheresources.com]

- 11. DE1960158A1 - Allyl chloride by chlorination of propylene - Google Patents [patents.google.com]

- 12. US10590054B2 - Methods and systems to form propylene chlorohydrin from dichloropropane using Lewis acid - Google Patents [patents.google.com]

- 13. 1,2-Dichloropropane synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Literature Review of 1,2-Dichloropropane Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloropropane (B32752) (CAS No. 78-87-5), also known as propylene (B89431) dichloride, is a synthetic volatile organic compound.[1] Historically, it has been used as a soil fumigant, an industrial solvent for fats, oils, and resins, and as an intermediate in the production of other chemicals like tetrachloroethylene.[2][3] Although many of its direct consumer and agricultural applications have been discontinued, its persistence in the environment and continued industrial use necessitate a thorough understanding of its toxicological profile and potential risks to human health and ecosystems.[1][4] This technical guide provides a comprehensive review of the existing scientific literature on 1,2-dichloropropane, with a focus on its physicochemical properties, toxicokinetics, mechanisms of toxicity, genotoxicity, carcinogenicity, and environmental fate. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and risk assessment.

Physicochemical and Toxicological Properties of 1,2-Dichloropropane

A summary of the key physicochemical and toxicological properties of 1,2-dichloropropane is presented below. This data is essential for understanding its behavior in biological and environmental systems.

Table 1: Physicochemical Properties of 1,2-Dichloropropane

| Property | Value | Reference(s) |

| Molecular Formula | C3H6Cl2 | [5] |

| Molecular Weight | 112.99 g/mol | [4][6] |

| CAS Number | 78-87-5 | [5] |

| Appearance | Colorless liquid | [4] |

| Odor | Chloroform-like | [4] |

| Boiling Point | 96.3 °C | [5][7] |

| Melting Point | -100.4 °C | [5][7] |

| Vapor Pressure | 40 mmHg at 20 °C | [4] |

| Water Solubility | 2,700 mg/L at 20 °C | [5][7] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.98 | [5][7] |

| Specific Gravity | 1.158 at 20 °C | [4] |

| Flash Point | 16 °C | [6] |

| Lower Explosive Limit | 3.4% | [6] |

| Upper Explosive Limit | 14.5% | [6] |

Table 2: Toxicological Data for 1,2-Dichloropropane

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 (Acute Oral) | Rat | Oral | 1,947 mg/kg | [2] |

| LD50 (Acute Oral) | Rat | Oral | ~2,000 mg/kg | |

| LD50 (Acute Dermal) | Rabbit | Dermal | 10,100 mg/kg | [2] |

| LC50 (Acute Inhalation) | Rat | Inhalation | 9.4 mg/L (4 hours) | [2] |

| LC50 (Acute Inhalation) | Rat | Inhalation | 2,000 ppm (4 hours) | [8] |

| NOAEL (Subchronic Oral) | Rat | Oral | 100 mg/kg/day (10 days) | |

| NOAEL (Chronic Oral) | Rat (male) | Oral | 62 mg/kg/day (104 weeks) | [3] |

| LOAEL (Chronic Oral) | Rat (male) | Oral | 125 mg/kg/day (104 weeks) | [3] |

| NOAEL (Subchronic Inhalation) | Rat | Inhalation | 15 ppm (13 weeks) | [9] |

| LOAEL (Subchronic Inhalation) | Rabbit (male) | Inhalation | 150 ppm (13 weeks) | [9] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

1,2-Dichloropropane is rapidly and extensively absorbed following both inhalation and oral exposure.[10] Once in the bloodstream, it is widely distributed throughout the body, with the highest concentrations typically found in the liver, kidneys, and blood.[10] The primary route of excretion is through the urine, with a smaller amount exhaled.[10]

Metabolic Pathways and Mechanism of Toxicity

The toxicity of 1,2-dichloropropane is intrinsically linked to its metabolic activation into reactive intermediates. Two primary pathways have been identified: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation.[11][12]

Cytochrome P450 (CYP2E1) Mediated Oxidation

The initial and critical step in the metabolic activation of 1,2-dichloropropane is oxidation by the cytochrome P450 enzyme, specifically CYP2E1.[9][11][12] This enzymatic reaction is believed to generate reactive intermediates that can lead to cellular damage.[12][13] The metabolism by CYP2E1 is a key initiating event in 1,2-dichloropropane-induced hepatotoxicity.[9][11][12] Studies have shown that the absence of CYP2E1 significantly reduces the metabolism and subsequent liver damage caused by 1,2-dichloropropane.[9][12]

Glutathione (GSH) Conjugation

Following oxidation by CYP2E1, the reactive metabolites of 1,2-dichloropropane can be conjugated with glutathione (GSH), a critical cellular antioxidant.[11][12] This conjugation is a detoxification step, leading to the formation of mercapturic acids that are then excreted in the urine.[14] However, high doses of 1,2-dichloropropane can lead to the depletion of cellular GSH stores.[14][15] This depletion of GSH can leave cells vulnerable to oxidative stress and damage from reactive intermediates, contributing to the observed toxicity, particularly in the liver.[15][16][17]

Caption: Metabolic pathway and toxicity of 1,2-dichloropropane.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of 1,2-dichloropropane has been the subject of numerous studies.

Genotoxicity

In vitro studies have shown that 1,2-dichloropropane can induce mutations in the Ames test and cause chromosomal aberrations and sister chromatid exchanges in mammalian cells.

Carcinogenicity

Animal studies have provided evidence of the carcinogenicity of 1,2-dichloropropane. Long-term exposure in rodents has been linked to an increased incidence of tumors, particularly in the liver and mammary glands.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key toxicological assays.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][8][19]

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are selected.[2][8][19] These strains are auxotrophic for histidine or tryptophan, respectively, and carry different mutations that are sensitive to various types of mutagens.[2][19]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[19]

-

Exposure: The test chemical is mixed with the bacterial culture and the S9 mix (if applicable) and plated on minimal agar (B569324) plates lacking the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[19]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][4][11][20][21]

-

Cell Culture: Suitable mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells, human lymphocytes) are cultured.[4][21]

-

Exposure: The cells are exposed to various concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[21]

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.[11][20][21]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[21]

-

Analysis: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[4]

Chronic Carcinogenicity Study in Rodents (NTP Protocol)

The National Toxicology Program (NTP) has established standardized protocols for long-term carcinogenicity studies in rodents.[22][23][24][25][26]

-

Animal Model: Typically, F344 rats and B6C3F1 mice of both sexes are used.[22]

-

Dose Selection: Dose levels are determined based on shorter-term toxicity studies (e.g., 14-day and 90-day studies).[22]

-

Exposure: The test substance is administered to the animals for a two-year period, usually in the feed, drinking water, by gavage, or through inhalation.[22][23][26]

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.[22]

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.[22]

-

Data Analysis: The incidence of tumors in the treated groups is compared to that in the control group using statistical methods.[22]

Caption: Workflow for a typical in vivo carcinogenicity study.

Environmental Fate and Remediation

1,2-Dichloropropane is a contaminant of concern in soil and groundwater due to its moderate water solubility and persistence.[4][20] It is not readily biodegradable and can migrate from contaminated sites.[20]

Bioremediation

Bioremediation strategies, which utilize microorganisms to degrade contaminants, have been investigated for 1,2-dichloropropane. Both aerobic and anaerobic bacteria have shown the potential to dechlorinate this compound.[10][27] Enhanced bioremediation techniques, such as the addition of electron donors or specific microbial cultures, can improve the efficiency of degradation.[10][27][28][29][30]

Caption: Workflow for a bioremediation feasibility study.

Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring 1,2-dichloropropane in environmental and biological samples. The most common technique is gas chromatography-mass spectrometry (GC-MS).[3][7][31][32][33]

GC-MS Analysis of 1,2-Dichloropropane in Water

-

Sample Collection and Preservation: Water samples are collected in vials with no headspace and preserved, typically by acidification and refrigeration.

-

Purge and Trap: A sample is purged with an inert gas to extract the volatile 1,2-dichloropropane. The extracted compound is then trapped on a sorbent material.[7][32]

-

Thermal Desorption and GC Injection: The trap is heated, and the desorbed 1,2-dichloropropane is transferred to the gas chromatograph for separation.[7]

-

Gas Chromatography: The sample is separated on a capillary column based on its boiling point and affinity for the stationary phase.[7][32]

-

Mass Spectrometry: The separated 1,2-dichloropropane is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[7][32]

Caption: Workflow for GC-MS analysis of 1,2-dichloropropane.

Conclusion

1,2-Dichloropropane is a compound with significant toxicological properties, including genotoxicity and carcinogenicity, which are primarily driven by its metabolic activation. Understanding its physicochemical characteristics, metabolic pathways, and environmental fate is crucial for assessing its risk to human health and the environment. The standardized protocols and workflows presented in this guide provide a framework for future research aimed at further elucidating its mechanisms of action and developing effective remediation strategies. Continued research and monitoring are essential to mitigate the potential adverse effects of this compound.

References

- 1. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nib.si [nib.si]

- 3. shimadzu.com [shimadzu.com]

- 4. criver.com [criver.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of GSH depletion by 1-chloro-2,4-dinitrobenzene on human platelet aggregation, arachidonic acid oxidative metabolism and cytoskeletal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volatile Organic Compounds (VOCs) Analysis in Water | Agilent [agilent.com]

- 8. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 9. Cytochrome P450 2E1 is responsible for the initiation of 1,2-dichloropropane-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioremediation of 1,2-dichloroethane contaminated groundwater: Microcosm and microbial diversity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Cytochrome P450 2E1 is responsible for the initiation of 1,2-dichloropropane-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Liver toxicity due to 1,2-dichloropropane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutathione depletion is a major determinant of inhaled naphthalene respiratory toxicity and naphthalene metabolism in mice [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. nucro-technics.com [nucro-technics.com]

- 22. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 23. Technical Reports [ntp.niehs.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. icbe-emf.org [icbe-emf.org]

- 27. Bioremediation of 1,2-dichloroethane contaminated groundwater: Microcosm and microbial diversity studies [inis.iaea.org]

- 28. battelle.org [battelle.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. agilent.com [agilent.com]